molecular formula C18H19N3O4 B2895223 1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea CAS No. 954686-74-9

1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Cat. No.: B2895223
CAS No.: 954686-74-9
M. Wt: 341.367
InChI Key: VOWIXAYRTJFUOV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a chemical compound of significant interest in medicinal chemistry research, primarily due to its core oxazolidinone scaffold. This scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Oxazolidinone derivatives have been extensively investigated for their potent inhibitory activity against key enzymes in the coagulation cascade, particularly Factor Xa . As a research chemical, this urea-substituted oxazolidinone derivative provides a valuable tool for scientists exploring new therapeutic avenues for conditions such as thrombosis, thromboembolism, and acute coronary syndromes . Its structure offers a potential starting point for structure-activity relationship (SAR) studies, allowing researchers to elucidate the functional groups critical for biological activity and metabolic stability. The compound is provided for non-clinical, non-diagnostic applications and is strictly for use in laboratory research. It is not intended for drug, food, or household uses, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-16-10-6-5-9-15(16)20-17(22)19-11-14-12-21(18(23)25-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWIXAYRTJFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxazolidinone intermediate with a methoxyphenyl isocyanate or a similar reagent.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxazolidinone moiety is known to interact with bacterial ribosomes, suggesting potential antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:

Compound Core Structure Substituents Molecular Weight Potential Applications References
1-(2-Methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea 1,3-Oxazolidin-2-one + urea 2-Methoxyphenyl, phenyl (oxazolidinone C3), methyl linker ~354.4 g/mol* Antimicrobial, kinase inhibition
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Compound 14) Pyrrolidine + oxadiazole Biphenyl, phenyl-oxadiazole 400.4 g/mol Anticancer, protease inhibition
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea Oxadiazole + urea Furan-oxadiazole hybrid, 2-methoxyphenyl 390.4 g/mol Anti-inflammatory, CNS-targeted agents
N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea Bis-oxazolidinone + urea Morpholinone-phenyl, dual oxazolidinone cores ~660.6 g/mol Rivaroxaban impurity (anticoagulant drug-related)
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea Pyrrolidinone + urea 3-Methoxyphenyl, 4-phenylaminophenyl 409.4 g/mol Antitumor, kinase modulation

*Calculated based on molecular formula (estimated as C₁₉H₁₉N₃O₄).

Structural and Functional Insights

Core Heterocycle Comparison: Oxazolidinone vs. Pyrrolidinone derivatives (e.g., ) may improve solubility due to their polar carbonyl groups. Urea Linker: All compounds share a urea bridge, which facilitates hydrogen bonding with biological targets. However, the target compound’s methylene spacer between the urea and oxazolidinone may reduce steric hindrance compared to bulkier linkers in analogs like the biphenyl-pyrrolidine hybrid .

Substituent Effects: The 2-methoxyphenyl group in the target compound and ’s analog could enhance blood-brain barrier penetration, making them candidates for CNS disorders. In contrast, the morpholinone-phenyl substituent in the Rivaroxaban-related impurity increases hydrophilicity, likely reducing CNS activity. Phenyl vs. Heteroaromatic Substitutions: The phenyl group on the oxazolidinone (target compound) may favor interactions with hydrophobic enzyme pockets, while furan-oxadiazole hybrids ( ) could engage in π-π stacking or dipole interactions.

Biological Activity Trends: Oxazolidinones are historically associated with antibacterial activity (e.g., linezolid), but the target compound’s phenyl substitution may shift its selectivity toward kinase inhibition (e.g., tyrosine kinases) . Compounds with oxadiazole-pyrrolidine cores ( ) show promise in anticancer research due to their ability to disrupt protein-protein interactions.

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